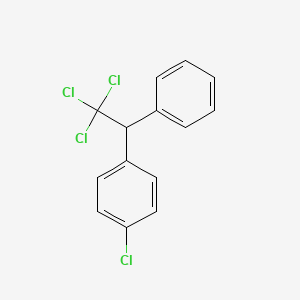
Ethane, 1,1,1-trichloro-2-(p-chlorophenyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 1,1,1-trichloro-2-(p-chlorophenyl)-2-phenyl- is a synthetic organochlorine compound known for its use as a pesticide. It is a persistent organic pollutant with significant environmental and health impacts due to its stability and bioaccumulation potential .
Preparation Methods
Chemical Reactions Analysis
Ethane, 1,1,1-trichloro-2-(p-chlorophenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chlorinated phenyl compounds.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include various chlorinated and phenyl-substituted compounds .
Scientific Research Applications
Ethane, 1,1,1-trichloro-2-(p-chlorophenyl)-2-phenyl- has been extensively studied for its applications in:
Chemistry: Used as a model compound in studying the behavior of organochlorine pesticides.
Biology: Investigated for its effects on endocrine systems and its role as a thyroid disruptor.
Medicine: Studied for its potential toxicological impacts on human health.
Mechanism of Action
The compound exerts its effects primarily through interaction with nuclear receptors, acting as an endocrine disruptor. It can bind to estrogen receptors, altering normal hormonal functions. Additionally, it impacts mitochondrial function and can induce apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
Ethane, 1,1,1-trichloro-2-(p-chlorophenyl)-2-phenyl- is similar to other organochlorine compounds such as:
1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT): Known for its use as a pesticide and its environmental persistence.
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE): A metabolite of DDT with similar toxicological properties.
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (DDD): Another metabolite of DDT, also persistent in the environment.
Ethane, 1,1,1-trichloro-2-(p-chlorophenyl)-2-phenyl- is unique due to its specific structural configuration, which influences its chemical reactivity and biological interactions.
Properties
CAS No. |
4329-01-5 |
|---|---|
Molecular Formula |
C14H10Cl4 |
Molecular Weight |
320.0 g/mol |
IUPAC Name |
1-chloro-4-(2,2,2-trichloro-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H10Cl4/c15-12-8-6-11(7-9-12)13(14(16,17)18)10-4-2-1-3-5-10/h1-9,13H |
InChI Key |
HDIPMQACTWCQQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















